(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol
CAS No.:
Cat. No.: VC17684133
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O2 |
|---|---|
| Molecular Weight | 258.32 g/mol |
| IUPAC Name | (1R,2R)-2-(1-benzylpyrazol-4-yl)oxycyclopentan-1-ol |
| Standard InChI | InChI=1S/C15H18N2O2/c18-14-7-4-8-15(14)19-13-9-16-17(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,9,11,14-15,18H,4,7-8,10H2/t14-,15-/m1/s1 |
| Standard InChI Key | BYXWUVOZPYRHQB-HUUCEWRRSA-N |
| Isomeric SMILES | C1C[C@H]([C@@H](C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
| Canonical SMILES | C1CC(C(C1)OC2=CN(N=C2)CC3=CC=CC=C3)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol (molecular formula: ) consists of a cyclopentane ring fused to a hydroxyl group at position 1 and a pyrazole-ether substituent at position 2. The pyrazole ring is further substituted with a benzyl group at the N1 position, enhancing lipophilicity and potential blood-brain barrier permeability .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 322.40 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, pyrazole N-H) |
| Hydrogen Bond Acceptors | 4 (ether O, pyrazole N, hydroxyl O) |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 64.5 Ų |
Data derived from structural analogs .
Stereochemical Considerations
The (1R,2R) configuration imposes spatial constraints that differentiate this compound from its diastereomers. In related systems, such as Rel-(1R,2R)-2-(3-methoxyphenoxy)cyclopentan-1-ol, the endo arrangement of substituents enhances binding to hydrophobic enzyme pockets. Molecular modeling of the title compound predicts similar stereoselective interactions, particularly with proteins featuring deep catalytic sites .
Synthetic Approaches and Optimization
Core Ring Formation
Synthesis typically begins with cyclopentanol derivatives functionalized at the 2-position. A reported route for analogous compounds involves:
-
Protection of the cyclopentanol hydroxyl using tert-butyldimethylsilyl (TBS) chloride
-
Mitsunobu reaction with 1-benzyl-4-hydroxypyrazole
Critical parameters include reaction temperature (–20°C to 0°C for Mitsunobu step) and stoichiometric control to minimize diastereomer formation .
Structure-Activity Relationship (SAR) Insights
Pyrazole Substitution Effects
Comparative studies on pyrazole-containing inhibitors demonstrate that N1-benzylation enhances metabolic stability compared to unprotected analogs. For example, in SGLT1 inhibitors, benzyl groups increased plasma half-life from 1.2 to 4.7 hours in rodent models .
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| EVT-13488918 | Tyrosine Kinase | 0.042 | >100 vs. MAPK |
| ARN19689 | NAAA | 0.016 | 50 vs. FAAH |
| 4-Benzyl-pyrazole | SGLT1 | 0.89 | 15 vs. SGLT2 |
Cyclopentanol Configuration Impact
The (1R,2R) configuration confers 3–5× higher potency than (1S,2S) isomers in enzyme inhibition assays. Molecular dynamics simulations suggest this results from optimal hydrogen bonding between the hydroxyl group and catalytic asparagine residues in target proteins .
Pharmacological Profiling
In Vivo Efficacy
A pyrazole-cyclopentanol analog reduced postprandial hyperglycemia by 58% in diabetic rats (10 mg/kg dose), comparable to metformin . Neuroinflammatory models showed 40–60% reduction in cytokine levels following chronic administration .
Therapeutic Implications and Development Challenges
Neuroinflammatory Pathways
NAAA inhibition could modulate pain perception through palmitoylethanolamide stabilization. Preclinical models indicate ED₅₀ values of 2.1 mg/kg for mechanical allodynia reversal, though with narrow therapeutic windows (LD₅₀ = 45 mg/kg) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume